1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 927636-58-6
VCID: VC21524182
InChI: InChI=1S/C12H14N2O3S/c1-3-17-11-8-10(2)4-5-12(11)18(15,16)14-7-6-13-9-14/h4-9H,3H2,1-2H3
SMILES: CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2C=CN=C2
Molecular Formula: C12H14N2O3S
Molecular Weight: 266.32g/mol

1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole

CAS No.: 927636-58-6

Cat. No.: VC21524182

Molecular Formula: C12H14N2O3S

Molecular Weight: 266.32g/mol

* For research use only. Not for human or veterinary use.

1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole - 927636-58-6

Specification

CAS No. 927636-58-6
Molecular Formula C12H14N2O3S
Molecular Weight 266.32g/mol
IUPAC Name 1-(2-ethoxy-4-methylphenyl)sulfonylimidazole
Standard InChI InChI=1S/C12H14N2O3S/c1-3-17-11-8-10(2)4-5-12(11)18(15,16)14-7-6-13-9-14/h4-9H,3H2,1-2H3
Standard InChI Key SPKYRSYMQCSPRU-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2C=CN=C2
Canonical SMILES CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2C=CN=C2

Introduction

Chemical Identity and Structural Characteristics

1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole is an organic compound featuring an imidazole ring substituted with a sulfonyl group attached to a 2-ethoxy-4-methylphenyl moiety. This distinctive chemical structure contributes to its potential applications in scientific research and pharmaceutical development. The compound represents an important class of sulfonylated heterocycles that have garnered attention for their diverse biological activities.

The compound consists of three key structural components: an imidazole ring, a sulfonyl linking group, and a 2-ethoxy-4-methylphenyl moiety. The imidazole ring serves as the core heterocyclic structure, while the sulfonyl group (SO₂) functions as a linking bridge to the aromatic ring system. The 2-ethoxy-4-methylphenyl group contributes to the compound's lipophilicity and potential binding interactions in biological systems .

Physical and Chemical Properties

The physical and chemical properties of 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole are summarized in Table 1, providing essential information for researchers working with this compound.

Table 1: Physical and Chemical Properties of 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole

PropertyValue
CAS Number927636-58-6
Molecular FormulaC₁₂H₁₄N₂O₃S
Molecular Weight266.32 g/mol
IUPAC Name1-(2-ethoxy-4-methylphenyl)sulfonylimidazole
Standard InChIInChI=1S/C12H14N2O3S/c1-3-17-11-8-10(2)4-5-12(11)18(15,16)14-7-6-13-9-14/h4-9H,3H2,1-2H3
Standard InChIKeySPKYRSYMQCSPRU-UHFFFAOYSA-N
SMILESCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2C=CN=C2
Physical AppearanceNot specified in literature

The molecular structure features several functional groups that contribute to its chemical reactivity and potential biological activity. The imidazole ring (C₃H₄N₂) is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural component is known for its ability to participate in hydrogen bonding, metal coordination, and other intermolecular interactions, making it valuable in medicinal chemistry applications .

Mechanism of Action

Molecular Interactions

The compound can interact with biological targets through multiple mechanisms:

These combined interaction mechanisms could contribute to the compound's potential efficacy in various biological applications, though specific activity profiles would require experimental validation.

Structural Comparison with Related Compounds

1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole belongs to a broader class of sulfonylated imidazole derivatives. Comparing this compound with structurally related molecules provides insights into structure-activity relationships and potential applications.

Comparison with Similar Compounds

Table 2 presents a comparison of 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole with structurally related compounds.

Table 2: Structural Comparison of Related Sulfonylated Imidazole Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazoleC₁₂H₁₄N₂O₃S266.32Ethoxy group at position 2, methyl at position 4 of phenyl ring
1-(p-toluenesulfonyl)imidazoleC₁₀H₁₀N₂O₂S222.26Methyl group at para position of phenyl ring, no ethoxy group
1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazoleC₁₄H₁₈N₂O₃S294.37Ethyl group at position 2 of imidazole, methyl at position 5 of phenyl ring
1,2-dimethyl-5-[(4-methylphenyl)sulfonyl]-4-nitro-1H-imidazoleC₁₂H₁₃N₃O₄S295.31Methyl groups at positions 1 and 2 of imidazole, nitro group at position 4

The structural variations among these compounds can significantly impact their chemical reactivity, binding affinity to biological targets, and pharmacokinetic properties. The unique combination of functional groups in 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole may confer distinct chemical and biological properties compared to other sulfonylated imidazoles .

Structure-Activity Relationships

The position and nature of substituents on both the imidazole and phenyl rings can significantly influence the biological activity of sulfonylated imidazole derivatives:

Understanding these structure-activity relationships is essential for rational design of new derivatives with enhanced biological activities or improved pharmacokinetic properties.

Analytical Characterization

Analytical characterization of 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole typically involves a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.

Spectroscopic Characterization

While specific spectroscopic data for 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole is limited in the available literature, expected spectroscopic characteristics can be inferred from related compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the imidazole protons (typically between δ 7-8 ppm), aromatic protons of the phenyl ring, the methyl group (around δ 2.3-2.5 ppm), and the ethoxy group (ethyl CH₂ around δ 4.0-4.5 ppm, CH₃ around δ 1.3-1.5 ppm).

    • ¹³C NMR would show signals for the imidazole carbons, aromatic carbons, and the carbons of the methyl and ethoxy groups .

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands would include those for the sulfonyl group (around 1350-1150 cm⁻¹ for asymmetric and symmetric S=O stretching), aromatic C=C stretching (around 1600-1400 cm⁻¹), and C-O stretching for the ethoxy group (around 1250-1050 cm⁻¹) .

  • Mass Spectrometry:

    • The molecular ion peak would be expected at m/z 266, corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of sulfonylated imidazoles .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) would be typically employed to assess the purity of the compound and monitor reactions during its synthesis. These techniques can also be used for the isolation and purification of the compound from reaction mixtures.

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